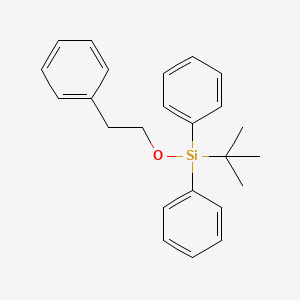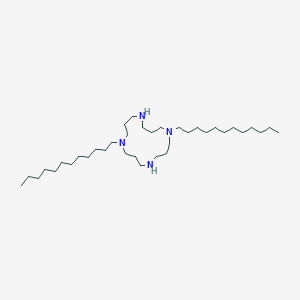
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent at the 7th position, and an ethylamino-methyl group attached to a hydroxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro substituent and the ethylamino-methyl group. Common reagents used in these reactions include chlorinating agents, amines, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process may include crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolinone analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- has diverse scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA/RNA processes. These interactions are mediated through specific binding sites and pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- include:
- 2(1H)-Quinolinone derivatives with different substituents at the 7th position.
- Quinoline and quinazoline analogs with similar structural features.
- Phenylamino and hydroxyphenyl derivatives with varying functional groups.
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
102790-37-4 |
|---|---|
分子式 |
C18H18ClN3O2 |
分子量 |
343.8 g/mol |
IUPAC名 |
7-chloro-4-[3-(ethylaminomethyl)-4-hydroxyanilino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-10-11-7-13(4-6-17(11)23)21-16-9-18(24)22-15-8-12(19)3-5-14(15)16/h3-9,20,23H,2,10H2,1H3,(H2,21,22,24) |
InChIキー |
KHOIEYGLPOBUKU-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C(C=CC(=C1)NC2=CC(=O)NC3=C2C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


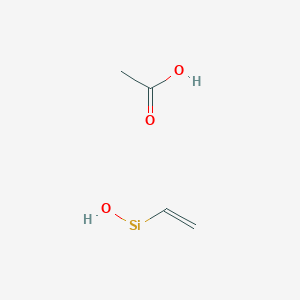
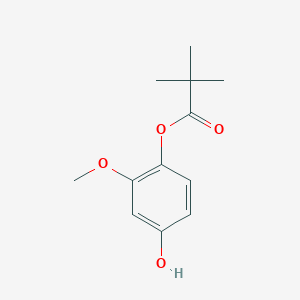
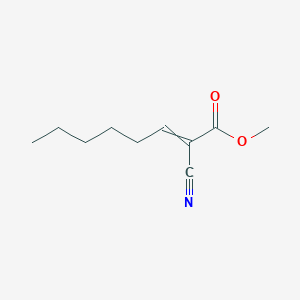
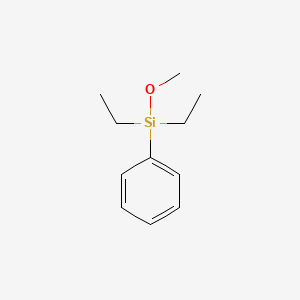

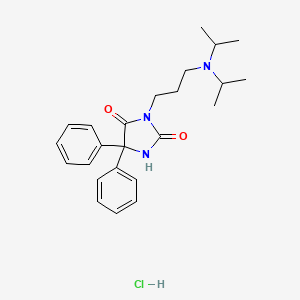
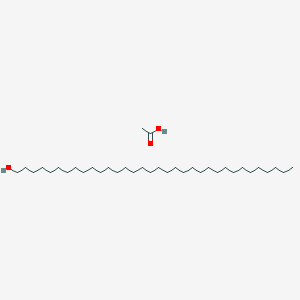
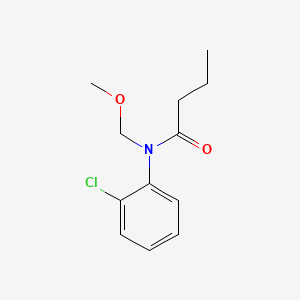
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

